Product packaging for methyl 2-ethoxyprop-2-enoate(Cat. No.:)

methyl 2-ethoxyprop-2-enoate

Cat. No.: B1646588
M. Wt: 130.14 g/mol
InChI Key: UJSSBAAJQCBUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxyprop-2-enoate is a synthetic acrylate ester monomer of interest in materials science and polymer chemistry research. Acrylate-based monomers are widely utilized in the formulation of polymers via ultraviolet (UV)-initiated polymerization, which is a prompt, solvent-free, and eco-friendly method for producing composite films . These monomers serve as key building blocks in the development of advanced polymer matrices, such as those used in Polymer Dispersed Liquid Crystal (PDLC) composite films, which have significant promise for optoelectronic devices like switchable windows, optical diffusers, and light shutters . The specific structure of an acrylate monomer, including the nature of its functional groups, can profoundly influence the morphology and electro-optical properties of the resulting polymer network, affecting characteristics such as contrast ratio and driving voltage . Researchers may explore this compound as a potential component to tailor the properties of new polymeric materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1646588 methyl 2-ethoxyprop-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-9-5(2)6(7)8-3/h2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSBAAJQCBUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Ethoxyprop 2 Enoate and Its Analogues

Condensation-Based Synthetic Protocols

Condensation reactions are a cornerstone in the formation of carbon-carbon bonds, providing a direct pathway to the synthesis of functionalized alkenes. These protocols are characterized by the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, leading to the formation of a more complex structure through the elimination of a small molecule, such as water.

The Knoevenagel condensation is a powerful and widely utilized method for the synthesis of substituted alkenes. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. For the synthesis of analogues of methyl 2-ethoxyprop-2-enoate, particularly those containing a cyano group which enhances the acidity of the α-protons, this strategy is exceptionally effective.

A key analogue, (E)-methyl 2-cyano-3-ethoxyacrylate, can be synthesized directly through the reaction of methyl cyanoacetate (B8463686) with triethyl orthoformate. In this procedure, the orthoformate serves as a source of an ethoxymethylene group. The reaction typically proceeds by heating the reactants, often in the presence of an acid anhydride (B1165640) like acetic anhydride, which facilitates the formation of an intermediate that readily condenses with the active methylene group of methyl cyanoacetate. This approach provides a reliable and straightforward route to the ethoxy-substituted cyanoacrylate scaffold.

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions. A variety of catalytic systems have been developed to improve yields, reduce reaction times, and promote environmentally benign procedures.

Basic catalysts are traditionally employed, ranging from simple amines like piperidine (B6355638) and triethylamine (B128534) to stronger bases such as sodium ethoxide. More recently, ionic liquids, like diisopropylethylammonium acetate (B1210297) (DIPEAc), have been shown to be effective catalysts, offering advantages such as high yields and ease of work-up. researchgate.net The optimization of reaction conditions often involves exploring different solvents, temperatures, and energy sources. For instance, microwave irradiation has been successfully used to accelerate condensation reactions, significantly reducing reaction times from hours to minutes. arkat-usa.org The choice of catalyst can have a substantial impact on product yield, as demonstrated by comparative studies.

CatalystMediumTime (h)Yield (%)
NoneMDC125
TriethylamineMDC1260
PiperidineMDC872
DIPEAcHexaneReflux91
Sodium EthoxideEthanol (B145695)Reflux>90

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecular architectures. The Hantzsch synthesis of dihydropyridines is a classic example of an MCR that can be adapted to create diverse heterocyclic structures.

While the classical Hantzsch synthesis involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, modern variations allow for the use of diverse building blocks. The synthesis of 1,4-dihydropyridine (B1200194) derivatives can be achieved through a multicomponent reaction involving an aromatic aldehyde, an acetoacetanilide (B1666496) derivative, and an active methylene compound like ethyl cyanoacetate or malononitrile, in the presence of a catalyst such as ammonium (B1175870) acetate. researchgate.net In this reaction, the acetoacetanilide serves as the β-dicarbonyl component. Ethyl 2-cyano-3-ethoxyprop-2-enoate, also known as ethyl (ethoxymethylene)cyanoacetate, is a highly reactive synthon that can participate in related cyclocondensation reactions to form various heterocyclic systems, including pyridone derivatives. mdpi.com The reaction of acetoacetanilides with aldehydes and a cyanomethylene reagent under basic or ammonium acetate catalysis leads directly to highly substituted 1,4-dihydropyridine frameworks. researchgate.net

The mechanism of the multicomponent synthesis of dihydropyridines is a tandem sequence of reactions that efficiently builds the heterocyclic core in a single pot. The process is believed to initiate with a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate). Simultaneously, a separate reaction between the β-ketoester (acetoacetanilide) and the ammonia source (ammonium acetate) forms an enamine intermediate.

The subsequent and crucial step is a Michael addition of the enamine onto the electron-deficient alkene generated from the Knoevenagel condensation. This addition forms a new carbon-carbon bond and links all the components. The final step is an intramolecular cyclization, driven by the attack of the amino group onto one of the carbonyls, followed by dehydration. This tandem sequence of condensation, addition, and cyclization rapidly yields the stable 1,4-dihydropyridine ring structure, demonstrating a highly efficient annulation (ring-forming) process. nih.gov

Multicomponent Reaction (MCR) Strategies for Complex Scaffolds

Synthesis of Related Ethoxy-Substituted Prop-2-enoates and Carboxylic Acids

The synthesis of analogues of this compound provides a foundational understanding of the chemical transformations required to produce this class of compounds. Key precursors include 3-ethoxyacrylic acid and other alkyl 3-ethoxyprop-2-enoates.

Esterification of a carboxylic acid with an alcohol is a fundamental and widely used method for synthesizing esters. In the context of this compound, the direct esterification of 3-ethoxyacrylic acid with methanol (B129727) in the presence of an acid catalyst represents a viable synthetic route. This reaction, known as Fischer-Speier esterification, is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and is driven to completion by removing the water formed during the reaction.

Another important pathway is transesterification, where an existing ester is reacted with an alcohol to form a new ester. For instance, ethyl 3-ethoxyprop-2-enoate can be converted to this compound by reacting it with methanol in the presence of a suitable catalyst, which can be either an acid or a base. The reaction equilibrium is shifted towards the product by using an excess of methanol or by removing the ethanol as it is formed.

A patented method for the synthesis of acrylic acid esters involves reacting acrylic acid with an alcohol in the presence of an inert solvent that forms an azeotrope with water, facilitating its removal and driving the reaction towards the ester product. google.com This approach, adaptable for this compound, emphasizes the importance of reaction conditions in maximizing yield. google.com

Reaction Type Reactants Catalyst Key Conditions
Esterification3-Ethoxyacrylic acid, MethanolSulfuric acid, p-Toluenesulfonic acidRemoval of water
TransesterificationEthyl 3-ethoxyprop-2-enoate, MethanolAcid or BaseExcess methanol or removal of ethanol

The synthesis of the precursor 3-ethoxyacrylic acid can be achieved through the hydrolysis of its corresponding esters, such as ethyl 3-ethoxyprop-2-enoate. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. The study of carboxylesterase activity in the hydrolysis of ethyl acrylate (B77674) to acrylic acid in biological systems highlights the enzymatic potential for this transformation, although chemical methods are more common in industrial synthesis. nih.gov

Stereoselective Synthesis of (E/Z)-Isomers

The double bond in this compound allows for the existence of (E) and (Z) geometric isomers. The control of this stereochemistry is a crucial aspect of its synthesis, as the properties and reactivity of the isomers can differ. Research on the stereoselective synthesis of (E)-β-alkoxyacrylates has shown that dialkyl carbonates can add to terminal alkynes in the presence of a catalytic amount of potassium methoxide, yielding the (E)-isomer with high selectivity. researchgate.net This method offers a pathway to stereochemically defined ethoxy-substituted acrylates. The stereoselectivity of such reactions is often influenced by the choice of catalyst, solvent, and reaction temperature. While specific studies on this compound are scarce, the principles from related systems suggest that achieving a high isomeric purity is feasible.

Industrial Scale-Up Considerations and Process Optimization

The industrial production of acrylate esters is a well-established field, and the principles applied can be extended to the synthesis of this compound. nexanteca.com Key considerations for scaling up the synthesis include reaction kinetics, heat and mass transfer, catalyst selection and recovery, and product purification.

Process intensification strategies, such as reactive distillation, are often employed in the production of acrylate esters to improve efficiency and reduce costs. researchgate.net In reactive distillation, the reaction and separation of products occur simultaneously in a single unit, which can lead to higher conversions and yields by continuously removing products from the reaction zone. researchgate.net

For the synthesis of this compound, a continuous process involving the feeding of 3-ethoxyacrylic acid (or its precursor) and methanol into a reactor containing a solid acid catalyst would be a likely industrial approach. The use of a solid catalyst simplifies the separation process and reduces corrosive waste streams associated with homogeneous catalysts like sulfuric acid.

Optimization of the process would involve a detailed study of various parameters:

Catalyst Activity and Stability: Selecting a robust catalyst that provides high conversion rates and has a long operational lifetime is crucial.

Reaction Temperature and Pressure: These parameters need to be optimized to maximize the reaction rate while minimizing side reactions and energy consumption.

Reactant Molar Ratio: The ratio of methanol to the acrylic acid precursor will influence the reaction equilibrium and needs to be optimized for maximum conversion.

Inhibitors: Acrylates are prone to polymerization, especially at elevated temperatures. Therefore, the addition of polymerization inhibitors is a critical aspect of the industrial process to ensure safe and efficient operation. google.com

Purification: The final product must be purified to remove unreacted starting materials, byproducts, and the polymerization inhibitor. Distillation is the most common method for purifying acrylate esters.

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Ethoxyprop 2 Enoate Derivatives

Reactivity of the α,β-Unsaturated Ester Moiety

The defining feature of methyl 2-ethoxyprop-2-enoate is the conjugation of a carbon-carbon double bond with a carbonyl group of the ester. This arrangement leads to a delocalization of π-electrons across the O=C-C=C system, which in turn governs its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This polarization makes the β-carbon susceptible to attack by nucleophiles. This type of reaction is a conjugate addition, also known as a Michael addition.

The general mechanism for nucleophilic addition to an α,β-unsaturated ester like this compound involves the attack of a nucleophile on the electrophilic β-carbon. This initial attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group. Subsequent protonation of the enolate, typically by a protic solvent or added acid, yields the final addition product.

The reaction can be catalyzed by either acid or base. In a base-promoted reaction, the nucleophile is in its more reactive basic form and directly attacks the β-carbon. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is protonated, which increases the electrophilicity of the entire conjugated system, thereby activating it for attack by weaker nucleophiles. libretexts.org

A variety of nucleophiles can participate in these addition reactions, including:

Organometallic reagents: Grignard reagents and organocuprates can add to the β-carbon.

Enolates: The enolate of a ketone or another ester can act as a nucleophile.

Amines: Primary and secondary amines can undergo conjugate addition.

Thiols: Thiols are effective nucleophiles for this type of reaction.

The table below summarizes the outcomes of typical nucleophilic addition reactions with α,β-unsaturated esters.

NucleophileProduct Type
Grignard Reagent (e.g., R-MgX)β-alkylated ester
Organocuprate (e.g., R₂CuLi)β-alkylated ester
Enolate1,5-dicarbonyl compound
Amine (e.g., R₂NH)β-amino ester
Thiol (e.g., RSH)β-thioether ester

Electrophilic Character of the β-Carbon

The resonance structures of an α,β-unsaturated ester clearly illustrate the electrophilic nature of the β-carbon. The delocalization of electrons towards the electronegative oxygen atom of the carbonyl group results in a partial positive charge on the β-carbon. This makes it a prime target for nucleophilic attack. The electrophilicity of the β-carbon is a key factor in the diverse reactivity of this compound, enabling the formation of a wide range of carbon-carbon and carbon-heteroatom bonds.

Role of Adjacent Functional Groups in Reactivity

The introduction of other functional groups onto the this compound scaffold can significantly influence its chemical reactivity. These groups can either enhance or diminish the reactivity of the α,β-unsaturated system and can themselves be sites for chemical transformations.

Reactivity and Transformations of the Cyano Group in Methyl 2-Cyano-3-ethoxyprop-2-enoate

The presence of a cyano group at the α-position, as in methyl 2-cyano-3-ethoxyprop-2-enoate, profoundly impacts the molecule's reactivity. The cyano group is a strong electron-withdrawing group, which further increases the electrophilicity of the β-carbon, making it even more susceptible to nucleophilic attack.

The cyano group itself can undergo a variety of chemical transformations, providing a handle for further molecular elaboration. These reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Cyclization Reactions: The nitrile functionality can participate in intramolecular cyclization reactions to form heterocyclic compounds. For instance, reaction with hydrazine can lead to the formation of pyrazole derivatives.

Hydrolysis and Transesterification of the Ester Group

The methyl ester group in this compound and its derivatives can undergo hydrolysis and transesterification reactions, which are characteristic reactions of esters.

Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net For example, reacting this compound with ethanol (B145695) would yield ethyl 2-ethoxyprop-2-enoate and methanol. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com

The table below outlines the conditions and products for these transformations.

ReactionCatalystReactantProduct
HydrolysisAcid (e.g., H₂SO₄) or Base (e.g., NaOH)Water2-Ethoxyprop-2-enoic acid + Methanol
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Alcohol (R'OH)This compound + R'OH ⇌ 2-Ethoxyprop-2-enoic acid R' ester + Methanol

Cycloaddition Reactions and Pericyclic Processes

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. wikipedia.org The most notable of these is the Diels-Alder reaction.

In a Diels-Alder reaction , a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. youtube.comdtu.dkyoutube.com this compound, with its electron-deficient double bond, can act as a dienophile. The ethoxy group, being an electron-donating group, can influence the regioselectivity and stereoselectivity of the reaction. The reaction is typically facilitated by heat and can also be catalyzed by Lewis acids. mdpi.com

Another type of cycloaddition is the [2+2] cycloaddition , which involves the reaction of two alkene units to form a four-membered cyclobutane ring. These reactions are often initiated photochemically. acs.org

The table below summarizes potential cycloaddition reactions involving this compound.

Reaction TypeReactantProduct Type
Diels-Alder [4+2] CycloadditionConjugated Diene (e.g., Butadiene)Substituted Cyclohexene
[2+2] PhotocycloadditionAlkene (e.g., Ethylene)Substituted Cyclobutane

Condensation Reactions with Nitrogen-Containing Nucleophiles

This compound and its derivatives are versatile electrophilic synthons that readily react with various nitrogen-containing nucleophiles. These reactions often proceed via an initial Michael addition or addition-elimination mechanism, leading to a diverse array of acyclic and heterocyclic compounds. The nature of the final product is highly dependent on the structure of the nitrogen nucleophile, the substituents on the acrylate (B77674) backbone, and the reaction conditions employed.

Formation of Imines and Related Derivatives

The reaction of this compound with primary amines does not lead to the direct formation of a stable imine in the traditional sense of a C=N double bond at the carbonyl carbon. Instead, the reaction typically proceeds through a conjugate addition of the amine to the electron-deficient β-carbon of the acrylate, followed by the elimination of ethanol. This sequence results in the formation of a more stable β-enamino ester.

The mechanism involves the nucleophilic attack of the primary amine at the β-position of the double bond, leading to a zwitterionic intermediate. Subsequent proton transfer and elimination of the ethoxy group as ethanol yield the β-enamino ester. These β-enamino esters are stabilized by conjugation between the lone pair of the nitrogen atom, the C=C double bond, and the C=O group of the ester. While β-enamino esters are the predominant products, they can be considered as vinylogous amides and are key intermediates for further transformations, including the synthesis of various heterocyclic systems.

Intramolecular and Intermolecular Cyclizations for Heterocycle Formation

The β-enamino esters derived from this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The presence of multiple reactive sites allows for subsequent intramolecular or intermolecular cyclization reactions with suitable reagents.

The reaction of this compound derivatives with amidines is a classical and efficient method for the synthesis of substituted pyrimidines. This transformation is a [3+3] cycloaddition, where the β-alkoxyacrylate acts as a three-carbon electrophilic component and the amidine provides the N-C-N fragment.

The reaction is believed to proceed via an initial nucleophilic attack of one of the amidine nitrogens on the β-carbon of the acrylate, with concomitant elimination of the ethoxy group, to form a β-(amidino)acrylate intermediate. Subsequent intramolecular cyclization through the attack of the second amidine nitrogen onto the ester carbonyl carbon, followed by elimination of a molecule of water, leads to the formation of the aromatic pyrimidine (B1678525) ring. The regioselectivity of this reaction is generally high, affording specific pyrimidine isomers depending on the substitution pattern of the reactants.

The reaction of 2-ethoxymethylidene-3-oxo esters, which are structurally related to this compound, with 5-aminotetrazole provides a pathway to novel and complex azaheterocycles, including tetrazolo[1,5-a]pyrimidines and 2-azidopyrimidines. The course of the reaction is highly sensitive to the nature of the substituent at the acyl group of the ester and the reaction conditions.

For instance, the reaction of 2-ethoxymethylidene-3-oxo esters bearing alkyl substituents with 5-aminotetrazole has been shown to yield ethyl 2-azido-4-alkylpyrimidine-5-carboxylates organic-chemistry.orgacgpubs.org. This outcome suggests a cyclization process followed by a ring-opening of the tetrazole moiety. In contrast, when diethyl 2-ethoxymethylidenemalonate is used, the product is ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate, indicating that the tetrazole ring remains intact during the cyclization organic-chemistry.orgacgpubs.org.

The reaction of ethyl 2-benzoyl-3-ethoxyprop-2-enoate with 5-aminotetrazole can proceed via two different pathways, yielding either the open-chain product, ethyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate, or a more complex cyclized product, ethyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate organic-chemistry.orgacgpubs.org.

ReactantProduct(s)Reference
2-Ethoxymethylidene-3-oxo esters (with alkyl substituents)Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates organic-chemistry.orgacgpubs.org
Diethyl 2-ethoxymethylidenemalonateEthyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate organic-chemistry.orgacgpubs.org
Ethyl 2-benzoyl-3-ethoxyprop-2-enoateEthyl 2-benzoyl-3-(1H-tetrazol-5-ylamino)prop-2-enoate AND Ethyl 7-(1-ethoxy-1,3-dioxo-3-phenylpropan-2-yl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate organic-chemistry.orgacgpubs.org

Substituent effects play a crucial role in directing the regioselectivity and determining the final products in the heterocyclization reactions of this compound derivatives. The electronic and steric nature of the substituents on both the acrylate and the nucleophile can influence the relative reactivity of different sites within the molecules, leading to different cyclization pathways.

In the reaction with 5-aminotetrazole, the presence of an alkyl group on the 3-oxo ester favors the formation of 2-azidopyrimidines, which involves the cleavage of the tetrazole ring organic-chemistry.orgacgpubs.org. This is in contrast to the reaction with diethyl 2-ethoxymethylidenemalonate, where the additional ester group directs the reaction towards the formation of the fused tetrazolo[1,5-a]pyrimidine system without ring opening organic-chemistry.orgacgpubs.org. The benzoyl group in ethyl 2-benzoyl-3-ethoxyprop-2-enoate leads to a mixture of products, highlighting the subtle balance between different reactive pathways that can be influenced by the substituent organic-chemistry.orgacgpubs.org.

The regioselectivity of the cyclization with amidines to form pyrimidines is also influenced by the substituents on both reactants. Steric hindrance and the electronic nature of the groups attached to the amidine and the acrylate can favor one cyclization pathway over another, leading to the preferential formation of a specific pyrimidine isomer.

Substituent on 2-ethoxymethylidene-3-oxo esterObserved Product with 5-AminotetrazoleInferred Reaction PathwayReference
Alkyl2-Azidopyrimidine derivativeCyclization followed by tetrazole ring opening organic-chemistry.orgacgpubs.org
Ethoxycarbonyl (from diethyl 2-ethoxymethylidenemalonate)Tetrazolo[1,5-a]pyrimidine derivativeCyclization with retention of the tetrazole ring organic-chemistry.orgacgpubs.org
BenzoylMixture of open-chain adduct and a complex cyclized productMultiple competing reaction pathways organic-chemistry.orgacgpubs.org

Rearrangement Reactions and Isomerization Phenomena

Currently, there is a lack of specific documented evidence in the scientific literature detailing significant rearrangement or isomerization reactions directly involving this compound under typical reaction conditions. The stability of the conjugated system generally disfavors spontaneous rearrangements.

However, it is conceivable that under specific conditions, such as photochemical activation or in the presence of strong acids or bases, E/Z isomerization around the carbon-carbon double bond could occur. Photochemical isomerization is a common phenomenon in α,β-unsaturated systems, where irradiation with light of a suitable wavelength can lead to a photostationary state of E and Z isomers.

Furthermore, rearrangement reactions could be envisaged for more complex derivatives of this compound. For instance, an allyl 2-ethoxyprop-2-enoate derivative could potentially undergo a Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, upon heating. This would involve the migration of the allyl group to the α-position of the ester, leading to a new carbon-carbon bond and a rearranged carbon skeleton. However, such reactions are specific to derivatives containing the appropriate functionalities and are not characteristic of the parent this compound itself.

E/Z Isomerism and Intramolecular Hydrogen Bonding Stabilization

The presence of a carbon-carbon double bond in this compound derivatives gives rise to the possibility of E/Z isomerism, a form of stereoisomerism where the spatial orientation of substituents around the double bond differs. The relative stability of these isomers can be significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding.

In derivatives of this compound that possess a hydroxyl group, such as those resulting from the substitution of the ethoxy group with a hydroxyalkyl group, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group can play a crucial role in stabilizing a particular isomer. This interaction is most effective in the Z-isomer, where the hydroxyl and methoxycarbonyl groups are positioned on the same side of the C=C double bond, allowing for the formation of a stable five- or six-membered ring-like structure through hydrogen bonding.

Table 1: Factors Influencing E/Z Isomer Stability in Hydroxylated this compound Derivatives

FactorInfluence on Isomer Stability
Intramolecular Hydrogen Bonding Significantly stabilizes the Z-isomer by forming a pseudo-cyclic structure.
Steric Hindrance Can destabilize the Z-isomer if bulky substituents are present, favoring the E-isomer.
Solvent Polarity Polar solvents can disrupt intramolecular hydrogen bonds, potentially reducing the stability advantage of the Z-isomer.
Electronic Effects of Substituents Electron-withdrawing groups can enhance the strength of the intramolecular hydrogen bond, further stabilizing the Z-isomer.

Research on related functionalized acrylates has shown that the presence of intramolecular hydrogen bonds can be confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, a downfield shift of the hydroxyl proton signal in the ¹H NMR spectrum is indicative of its involvement in a hydrogen bond.

Mechanistic Aspects of Alkoxymethylidene Group Migration

The migration of an alkoxymethylidene group in derivatives of this compound represents a fascinating and synthetically relevant chemical transformation. This process can be formally described as a researchgate.netrsc.org-sigmatropic rearrangement, a type of pericyclic reaction where a sigma bond migrates across a pi system.

The mechanism of such a rearrangement is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal researchgate.netrsc.org-sigmatropic shift of an alkyl group, a suprafacial migration with inversion of stereochemistry at the migrating center, or an antarafacial migration with retention of stereochemistry, is thermally allowed. However, due to the geometric constraints of the transition state, antarafacial migrations are often disfavored in acyclic systems.

In the context of an alkoxymethylidene group, the migration would involve the cleavage of the C-O bond of the ether and the formation of a new C-C bond at the C3 position of the acrylate backbone. The transition state for this process would involve a cyclic array of atoms where the orbitals of the migrating group and the pi system overlap.

Table 2: Key Mechanistic Features of a researchgate.netrsc.org-Alkoxymethylidene Group Migration

FeatureDescription
Reaction Type Pericyclic, specifically a researchgate.netrsc.org-sigmatropic rearrangement.
Transition State A cyclic, concerted transition state involving the migrating group and the π-system.
Stereochemistry Governed by orbital symmetry rules (Woodward-Hoffmann rules). A suprafacial migration with inversion of stereochemistry at the migrating carbon is a plausible pathway.
Driving Force Can be driven by the formation of a more thermodynamically stable isomer or by relief of steric strain.
Catalysis While often thermally induced, such rearrangements can sometimes be catalyzed by Lewis acids, which can lower the activation energy by coordinating to the carbonyl oxygen.

It is important to note that while the researchgate.netrsc.org-sigmatropic rearrangement provides a concerted mechanistic pathway, alternative stepwise mechanisms involving ionic or radical intermediates could also be operative under certain reaction conditions, such as in the presence of strong acids, bases, or radical initiators. The specific pathway followed would depend on the nature of the substituents, the solvent, and the reaction temperature. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to definitively elucidate the operative mechanism for a given derivative of this compound.

Applications of Methyl 2 Ethoxyprop 2 Enoate and Analogues in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Molecular Architectures

The reactivity of methyl 2-ethoxyprop-2-enoate makes it a valuable precursor and intermediate in the synthesis of a wide array of organic compounds. Its utility spans the creation of heterocyclic systems, the formation of intricate fine chemicals, and as a key component in the synthetic pathways of pharmaceutically relevant molecules.

Precursors for Substituted Heterocyclic Compounds (e.g., Pyridines, Pyrimidines, Azaheterocycles)

While direct synthesis of pyridines and pyrimidines from this compound is not extensively documented, the reactivity of analogous α,β-unsaturated esters is well-established in the construction of various azaheterocycles. The electron-deficient nature of the double bond in enoates makes them excellent Michael acceptors, readily reacting with a variety of nucleophiles, including amines and amidines, which are key steps in the formation of heterocyclic rings. For instance, the synthesis of 2-ethoxypyridines has been achieved through reactions involving different starting materials, highlighting the general utility of ethoxy-substituted building blocks in heterocyclic synthesis google.com. The general reactivity of enoates suggests that this compound could serve as a three-carbon synthon in condensation reactions with suitable nitrogen-containing compounds to form substituted pyridines, pyrimidines, and other azaheterocycles.

Intermediates in Multi-Step Synthetic Pathways to Fine Chemicals and Specialty Compounds

This compound and related compounds are valuable intermediates in the multi-step synthesis of fine and specialty chemicals. Their functional groups can be readily transformed into other functionalities, allowing for the construction of more complex molecular frameworks. For example, related propanoate derivatives are utilized in various chemical reactions for the manufacturing of a range of fine and specialty chemicals bio-synth.in. The ester and ether groups can be hydrolyzed or cleaved under specific conditions, and the double bond can undergo a variety of addition reactions, making these compounds key strategic intermediates in longer synthetic sequences.

Role in Drug Discovery Programs as a Synthetic Intermediate

In the pharmaceutical industry, the development of efficient synthetic routes to new drug candidates is of paramount importance. This compound and its analogues serve as important intermediates in the synthesis of pharmaceutical compounds bio-synth.inmallakchemicals.com. For instance, a related compound, methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, is used as an intermediate in the synthesis of the antihistamine drug Bilastine bio-synth.in. The structural motifs present in this compound are found in various biologically active molecules, and its use as a starting material or intermediate can significantly streamline the synthesis of complex pharmaceutical agents.

Contributions to Polymer Chemistry

The double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of functional polymers with tailored properties. The presence of the ethoxy and methyl ester groups imparts specific characteristics to the resulting polymer chains.

Monomeric Units in the Synthesis of Functional Polymers

This compound can be used as a monomer in the synthesis of a variety of polymers. Related acrylate (B77674) and methacrylate (B99206) monomers are widely used in the production of polymers with diverse applications . The incorporation of functional monomers, such as those with ether linkages, can introduce hydrophilicity and other desirable properties into the polymer backbone technochemical.com. The polymerization of such monomers can be initiated by various methods, leading to the formation of polymers with controlled molecular weights and architectures. For example, amido functional monomers are known to increase the hydrophilic properties of the resulting polymers technochemical.com.

Tailoring Polymer Properties through Incorporation of Ethoxypropenoate Derivatives

The incorporation of ethoxypropenoate derivatives into polymer chains provides a powerful tool for tailoring the final properties of the material. The specific nature of the monomer and its concentration in the polymer can influence a range of characteristics, including mechanical strength, thermal stability, and surface properties mdpi.com. For instance, the introduction of monomers with functional groups can impact the hydrophilicity and chemical heterogeneity of polymer surfaces mdpi.com. The ability to control comonomer incorporation is crucial in Ziegler-Natta catalysis for producing polymers with desired properties d-nb.info. By strategically incorporating monomers like this compound, researchers can fine-tune the performance of polymers for specific applications, from coatings and adhesives to biomedical devices.

Development of Advanced Materials with Unique Chemical Characteristics

The incorporation of alkoxy functionalities into acrylate polymers can impart unique chemical and physical properties, leading to the development of advanced materials with stimuli-responsive behavior. An analogue, 2-ethoxyethyl methacrylate (2-EOEMA), has been a subject of study in this area, providing insights into the potential applications of polymers derived from this compound.

Polymers containing 2-alkoxyethyl methacrylate units, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO₂MA)), are known for their thermoresponsive properties in aqueous solutions. These polymers exhibit a lower critical solution temperature (LCST), a phenomenon where the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is increased. This behavior is attributed to the delicate balance between hydrophilic and hydrophobic interactions of the polymer chains with water molecules.

Research Findings on Thermoresponsive Polymers from Analogues:

A study on copolymers of 2-(2-methoxyethoxy) ethoxyethyl methacrylate (MEO₂MA) and poly(ethylene glycol) methyl ether methacrylate (OEGMA₃₀₀) demonstrated that the resulting polymer, P(MEO₂MA-co-OEGMA₃₀₀), exhibits thermoresponsive behavior. The transition of these polymers in aqueous solution can be investigated using techniques such as UV-Vis spectroscopy and dynamic light scattering (DLS). Thin films of these polymers also show a broader transition region, making them promising candidates for applications like the controlled release of drugs.

The LCST of these polymers can be finely tuned by copolymerizing the 2-alkoxyacrylate monomer with other monomers, altering the hydrophilic/hydrophobic balance of the resulting copolymer. This tunability is crucial for designing "smart" materials that respond to specific temperature changes in their environment.

Table 1: Thermoresponsive Behavior of a P(MEO₂MA-co-OEGMA₃₀₀) Copolymer

PropertyMeasurementObservation
Synthesis Method Atom Transfer Radical Polymerization (ATRP)Controlled polymerization leading to well-defined copolymers.
Characterization ¹H NMR and Gel Permeation Chromatography (GPC)Confirmation of the copolymer structure and molecular weight.
Solution Behavior UV-Vis and Dynamic Light Scattering (DLS)Investigation of the lower critical solution temperature (LCST) transition in aqueous solution.
Thin Film Behavior White Light InterferometryProbing of the transition behaviors, showing a broader transition region compared to the solution state.

Utility in Cross-Coupling Reactions (based on related organoboronates/organometallics derived from similar precursors)

While direct examples of organoboronates or organometallics derived from this compound for cross-coupling reactions are not extensively documented, the broader class of acrylate derivatives serves as valuable precursors for such reagents. The Suzuki-Miyaura and Heck reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, and organometallic derivatives of acrylates can potentially participate in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate. Vinylboronic esters, which can be synthesized from the corresponding alkenes, are common coupling partners in this reaction. In principle, an organoboronate derivative of this compound could be synthesized and subsequently used in Suzuki-Miyaura coupling to introduce the 2-ethoxyacrylate moiety into more complex molecules.

The stability and reactivity of the boronic ester are crucial for the success of the coupling reaction. The choice of the diol used to form the boronic ester can significantly impact these properties. For instance, aryl boronic 1,1,2,2-tetraethylethylene glycol esters have shown enhanced stability and ease of purification compared to their pinacol ester counterparts, leading to higher yields in Suzuki-Miyaura couplings. researchgate.net

Heck Reaction:

The Heck reaction, or the Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org Acrylate derivatives are commonly used as the alkene component in this reaction. The reaction of an aryl or vinyl halide with this compound would result in the formation of a substituted alkene, providing a route to functionalized derivatives.

The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the catalyst system, base, solvent, and reaction temperature. Research on the Mizoroki-Heck reaction of various acrylates with aryl halides has shown that palladate pre-catalysts can be effective in facilitating this transformation, yielding the coupled products in good to excellent yields. ugent.be

Table 2: Potential Utility of this compound Derivatives in Cross-Coupling Reactions

ReactionPotential PrecursorCoupling PartnerPotential ProductKey Considerations
Suzuki-Miyaura Coupling Methyl 2-ethoxy-3-(dihydroxyboryl)prop-2-enoate esterAryl/Vinyl Halide or TriflateAryl/Vinyl substituted 2-ethoxyprop-2-enoateStability and reactivity of the boronic ester; choice of palladium catalyst and base.
Heck Reaction This compoundAryl/Vinyl Halide or TriflateAryl/Vinyl substituted alkeneRegioselectivity of the addition; catalyst activity and stability.

Although specific examples are lacking for the named compound, the established reactivity of analogous acrylate systems in these powerful C-C bond-forming reactions suggests a promising area for future research.

Spectroscopic and Structural Elucidation of Methyl 2 Ethoxyprop 2 Enoate Systems

X-ray Crystallographic Analysis for Definitive Structural Determination

The initial and often most challenging step in this analysis is the growth of a suitable crystal, which must be of sufficient size and quality, free from significant imperfections. Once a suitable crystal is obtained and analyzed, the resulting data can confirm the compound's connectivity and stereochemistry, providing an absolute structural proof.

While X-ray crystallography is the gold standard for structural determination, specific crystallographic data for methyl 2-ethoxyprop-2-enoate is not available in the surveyed literature. However, the technique has been successfully applied to structurally related enoate and acrylate (B77674) compounds, confirming their molecular geometries. For this compound, a successful crystallographic analysis would be expected to provide the key structural parameters outlined in the following hypothetical data table.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C=C Bond Length~1.34 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
C-O (ether) Bond Length~1.43 Å

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and stereochemistry of a compound can be meticulously pieced together.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. The vinylic protons, attached to the carbon-carbon double bond, are particularly informative. Due to the fixed geometry of the double bond, these protons will exhibit characteristic splitting patterns based on their relationship (geminal, cis, or trans) to other protons.

For instance, in the related compound methyl acrylate, the vinylic protons show a complex splitting pattern known as a "doublet of doublets" because each proton is coupled to two non-equivalent neighboring protons with significantly different coupling constants. A similar, albeit more complex, pattern would be anticipated for this compound. The ethoxy group introduces two additional signals: a quartet for the methylene (B1212753) (-CH2-) protons, split by the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons, split by the methylene group. The methyl ester group will appear as a singlet, as it has no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Vinylic-H (geminal)~5.8 - 6.5Doublet of doublets (dd)Jgem ≈ 1.5, Jcis ≈ 10.5
Vinylic-H (cis/trans)~5.8 - 6.5Doublet of doublets (dd)Jcis ≈ 10.5, Jtrans ≈ 17.4
-O-CH₂- (ethoxy)~3.8 - 4.2Quartet (q)J ≈ 7.0
-O-CH₃ (ester)~3.7Singlet (s)N/A
-CH₃ (ethoxy)~1.2 - 1.4Triplet (t)J ≈ 7.0

Note: Predicted values are based on typical ranges for similar functional groups and data from analogous compounds like methyl acrylate.

¹³C NMR spectroscopy provides a count of the chemically distinct carbon atoms in a molecule. For this compound, six distinct signals are expected in the broadband-decoupled spectrum. The chemical shift of each carbon is indicative of its electronic environment. Carbons involved in double bonds (sp² hybridized) and those bonded to electronegative oxygen atoms will appear further downfield (at a higher ppm value). The carbonyl carbon of the ester group is particularly distinct, typically appearing in the 160-180 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)165 - 175
C=C (quaternary)135 - 145
C=C (CH₂)125 - 135
-O-CH₂- (ethoxy)60 - 70
-O-CH₃ (ester)50 - 60
-CH₃ (ethoxy)10 - 20

Note: Predicted values are based on general chemical shift correlations for acrylate esters.

To definitively assign these proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically through two or three bonds, helping to trace out the hydrogen framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear technique that correlates proton signals with the carbon signals of the atoms to which they are directly attached. This experiment is invaluable for unambiguously assigning carbon resonances based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons (which have no attached protons) and ester/ether linkages, thereby piecing together the complete carbon skeleton.

Through the combined application of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structural integrity of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₀O₃), the exact molecular weight is 130.06 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 130.

Esters are known to undergo characteristic fragmentation pathways in the mass spectrometer. The primary fragmentation mechanisms include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.

α-Cleavage: This process involves the cleavage of bonds next to the C=O group. For this compound, this could lead to the loss of the methoxy group (-OCH₃) to form an acylium ion at m/z 99, or the loss of the entire ethoxy-vinyl group to generate a fragment corresponding to the methoxycarbonyl group at m/z 59.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen. The rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. In the case of this compound, the presence of a γ-hydrogen on the ethoxy group makes this rearrangement possible, which could lead to the elimination of ethene (C₂H₄) and the formation of a radical cation at m/z 102.

Analysis of the relative abundance of these and other fragment ions provides a "fingerprint" that helps to confirm the proposed molecular structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
130[C₆H₁₀O₃]⁺Molecular Ion (M⁺)
102[C₄H₆O₃]⁺•McLafferty Rearrangement (Loss of C₂H₄)
99[C₅H₇O₂]⁺α-Cleavage (Loss of -OCH₃)
85[C₄H₅O₂]⁺Loss of -OC₂H₅
59[CH₃OCO]⁺α-Cleavage (Acylium ion)
55[C₃H₃O]⁺Acryloyl ion fragment

Note: The relative intensities of these peaks would depend on the stability of the resulting ions.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic conjugation within a molecule.

Infrared Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers. For this compound, the IR spectrum would be dominated by absorptions from the ester and alkene groups.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ for the ester carbonyl group.

C=C Stretch: A medium-intensity band is anticipated around 1640-1680 cm⁻¹ due to the carbon-carbon double bond.

C-O Stretches: Two distinct C-O stretching bands are expected. The C-C-O stretch of the ester will likely appear as a strong band between 1150-1250 cm⁻¹, while the ether C-O stretch will be in the 1000-1150 cm⁻¹ region.

=C-H and -C-H Stretches: The stretching of the sp² C-H bonds of the vinyl group will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and ethyl groups will be just below 3000 cm⁻¹.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp²)Vinylic3010 - 3100Medium
C-H Stretch (sp³)Alkyl2850 - 2960Medium-Strong
C=O StretchEster1720 - 1740Strong
C=C StretchAlkene1640 - 1680Medium
C-O StretchEster1150 - 1250Strong
C-O StretchEther1000 - 1150Strong

Ultraviolet-Visible Spectroscopy UV-Vis spectroscopy measures electronic transitions, primarily of π-electrons and non-bonding electrons. The α,β-unsaturated nature of the ester in this compound creates a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation corresponding to a π → π* transition. For α,β-unsaturated esters, this absorption typically occurs in the range of 200-250 nm. A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength, typically above 300 nm.

Theoretical and Computational Investigations of Methyl 2 Ethoxyprop 2 Enoate Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like methyl 2-ethoxyprop-2-enoate. These computational approaches provide insights into the distribution of electrons within the molecule and how this distribution governs its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the feasibility and outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these frontier orbitals are key determinants of reaction pathways.

For this compound, the HOMO would likely be located on the electron-rich carbon-carbon double bond and the lone pairs of the oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the carbon-carbon double bond and the carbonyl group, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. In a potential reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound, or vice-versa with an electrophile, would dictate the preferred regio- and stereochemistry of the product.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms at the molecular level. By employing methods such as Density Functional Theory (DFT) or ab initio calculations, the potential energy surface of a reaction involving this compound can be mapped out. This mapping helps in identifying the minimum energy pathways from reactants to products.

A critical aspect of this modeling is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry and energy of the transition state provide vital information about the activation energy of the reaction, which is directly related to the reaction rate. For instance, in a Diels-Alder reaction involving this compound, computational modeling could determine whether the reaction proceeds via a concerted or a stepwise mechanism and predict the activation energies for the formation of different possible isomers.

Conformational Analysis and Energetic Profiles of Isomers

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable isomers and determine their relative energies. Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy at each point.

The results of such an analysis can be presented as a potential energy profile, which shows the energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and physical properties.

Dihedral AngleRelative Energy (kcal/mol)Population (%)
0° (syn-periplanar)0.0065
60° (syn-clinal)1.2015
120° (anti-clinal)2.505
180° (anti-periplanar)0.5015

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these methods can provide valuable data that complements experimental spectroscopic analysis.

For example, by calculating the vibrational frequencies, one can predict the infrared (IR) spectrum of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predicted chemical shifts are highly valuable in interpreting experimental NMR spectra and confirming the molecular structure.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (ppm) - OCH₂CH₃3.98
¹H NMR Chemical Shift (ppm) - OCH₂CH₃1.25
¹³C NMR Chemical Shift (ppm) - C=O166.5
¹³C NMR Chemical Shift (ppm) - C=CH₂140.2
IR Frequency (cm⁻¹) - C=O stretch1725
IR Frequency (cm⁻¹) - C=C stretch1630

Molecular Dynamics Simulations (if applicable to specific applications, e.g., polymerization)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of systems containing this compound, particularly in applications like polymerization. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that reveals how the system evolves.

In the context of polymerization, MD simulations could be used to model the growth of a polymer chain from this compound monomers. Such simulations can provide insights into the polymer's conformational dynamics, its interactions with other molecules (e.g., solvent or other polymer chains), and the resulting macroscopic properties of the material, such as its glass transition temperature or mechanical strength. The simulations can also help in understanding the diffusion of monomers and the kinetics of the polymerization process at a molecular level.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into enoate systems and their reactive intermediates, enolates, has benefited significantly from a combination of experimental and computational methodologies. Key findings reveal that the reactivity and regioselectivity of enolates are influenced by factors such as the nature of the central substituent, ring size in cyclic systems, and charge distribution. researchgate.net For instance, most aldehyde and ketone enolates tend to react through the oxygen atom, whereas those with σ-acceptor or π-donor substituents favor reaction at the carbon atom. researchgate.net

Methodological advances have been centered on the detailed investigation of reaction mechanisms. Computational studies, particularly using Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, have become instrumental in determining the relative stabilities of conjugate bases and predicting reaction pathways. researchgate.net The Empirical Valence Bond (EVB) method has also been successfully applied to study enzyme-catalyzed enolization reactions, providing insights into how enzymes overcome kinetic and thermodynamic barriers, primarily through electrostatic interactions that balance substrate and catalytic base pKa values. These computational tools have been crucial in distinguishing between enamine and enolate mechanisms in amine-catalyzed reactions, confirming that an enolate can be the key nucleophilic intermediate even when generated by a secondary amine instead of a strong base. nih.gov

Methodology Application Area Key Insights
Density Functional Theory (DFT) Reaction Mechanism & StabilityPredicts relative stability of enolate isomers (α, β, γ) and influences on reaction selectivity. researchgate.net
Empirical Valence Bond (EVB) Enzymatic CatalysisElucidates how enzymes lower free energy barriers in enolization reactions through electrostatics.
Fourier Transform Ion Cyclotron Resonance Gas-Phase ReactivityStudies intrinsic reactivity and regioselectivity of cyclic enolate anions with various reagents. researchgate.net
H/D Exchange Monitoring Reaction KineticsMeasures the generation speed of enolates and related intermediates in solution. nih.gov

Identification of Unexplored Reaction Pathways and Synthetic Opportunities

While significant progress has been made, several reaction pathways involving enoates like methyl 2-ethoxyprop-2-enoate remain underexplored. A primary area of opportunity lies in the development of novel cascade reactions. Recent work has demonstrated that ketone enolates can participate in anionic cascade cyclizations with non-activated multiple C-C bonds to assemble complex molecular scaffolds, such as contiguous six-, five-, and four-membered rings, under mild conditions. nih.gov Applying this concept to functionalized enoates could provide rapid access to unique and intricate molecular architectures.

Furthermore, the exploration of asymmetric transformations represents a significant synthetic opportunity. While the generation of enolates via secondary amines has been studied, developing highly enantioselective processes using chiral catalysts for reactions involving 2-alkoxyacrylates is an area ripe for investigation. nih.gov The synthesis of chiral epoxides from related compounds highlights the value of creating stereochemically defined building blocks for use in the synthesis of complex natural products and pharmaceuticals. mdpi.com There is also potential in exploring novel polymerization reactions. Given that related acrylate (B77674) monomers are used to create polymers with specific properties, investigating the polymerization of this compound could lead to new materials. biosynth.com

Potential for Novel Applications in Organic Synthesis and Materials Science

The unique structural features of this compound and related 2-alkoxyacrylates suggest their potential for broad applications. In organic synthesis, they can serve as versatile building blocks. Their electron-deficient double bond, coupled with the influence of the alkoxy group, makes them suitable substrates for a variety of addition reactions, cycloadditions, and as precursors to complex chiral molecules. mdpi.com

In materials science, the primary potential lies in polymer chemistry. Polymers derived from acrylate and methacrylate (B99206) monomers are widely used in coatings and adhesives. biosynth.comnih.gov By analogy, polymers based on this compound could offer tunable properties. The development of functional polymers based on the poly(2-oxazoline) (POx) platform for biomedical applications—such as drug delivery, gene therapy, and tissue engineering—showcases a promising future direction. nih.govnih.govsigmaaldrich.com POx polymers are noted for their biocompatibility, stability, and high functionalization potential. nih.govsigmaaldrich.com Creating analogous polymers from functionalized enoates could lead to a new class of "smart" biomaterials responsive to environmental stimuli. nih.gov Additionally, these organic molecules could be used to functionalize nanomaterials like graphene, creating hybrid systems for advanced applications in biosensing, electronics, and catalysis. mdpi.commdpi.com

Potential Application Area Underlying Principle Example of Related System
Biomedical Polymers Creation of biocompatible and functional materials for drug delivery, tissue engineering, and gene therapy. nih.govresearchgate.netPoly(2-oxazoline)s (POx) are used as a versatile platform for developing polymer therapeutics. sigmaaldrich.combohrium.com
Advanced Coatings Polymerization of functional monomers to form protective or functional surfaces. biosynth.comPoly(ethyl methacrylate) is a well-established polymer used in various coating applications. biosynth.com
Functional Nanomaterials Use as organic linkers or surface modifiers to tune the properties of inorganic nanomaterials.Graphene oxide is functionalized with organic molecules to create sensors and drug delivery platforms. mdpi.commdpi.com
Chiral Synthesis Application as a versatile precursor for the stereoselective synthesis of complex organic molecules.Chiral epoxides are synthesized from renewable resources for use as intermediates. mdpi.com

Prospects for Integrated Experimental and Computational Research on Enoate Systems

The future of research on enoate systems will increasingly rely on the integration of experimental and computational methods. This synergistic approach is essential for accelerating discovery and deepening mechanistic understanding. Computational studies can predict reaction outcomes and explain complex phenomena, such as the unusual stereochemical results observed in some anionic cascade reactions, which can then be validated experimentally. nih.gov

Specifically, integrated research can:

Guide Catalyst Design: Computational modeling can screen potential catalysts for asymmetric reactions, predicting which structures will provide the highest enantioselectivity before they are synthesized and tested in the lab.

Elucidate Reaction Mechanisms: For complex, multi-step reactions, computational analysis can map out the entire reaction coordinate, identifying transition states and intermediates that are difficult or impossible to observe experimentally. This is crucial for understanding and controlling selectivity in ambident nucleophiles like enolates. researchgate.net

Predict Material Properties: Before undertaking complex polymer synthesis, computational models can predict the physical and chemical properties of the resulting polymers, such as their solubility, thermal responsiveness, and interaction with biological molecules. This can guide the design of new polymers for targeted applications in materials science and biomedicine. nih.gov

By combining laboratory experiments with powerful computational tools like DFT and EVB, researchers can more efficiently explore the vast chemical space of enoate reactions, leading to the rational design of novel synthetic methodologies and functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for methyl 2-ethoxyprop-2-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or transesterification reactions. For example, esterification of 2-ethoxyprop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux yields the product. Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy protons, δ ~170 ppm for carbonyl carbon) and the α,β-unsaturated system (vinyl protons at δ 5.5–6.5 ppm).
  • IR : Strong C=O stretch (~1720 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate the structure.
  • XRD : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves stereochemistry and bond lengths for unambiguous identification .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatile organic compound risks. Store in a cool, dry place away from oxidizers. Waste should be neutralized before disposal via approved chemical waste channels .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform molecular aggregation studies?

Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices. Computational tools like Mercury or CrystalExplorer visualize these networks, while experimental XRD data (refined via SHELXL ) quantify bond angles and distances. Such analysis reveals how steric effects from the ethoxy group influence packing efficiency .

Q. What strategies resolve contradictions in reactivity data for this compound in Diels-Alder reactions?

Conflicting regioselectivity or yield data may arise from solvent polarity, diene/dienophile electronic effects, or competing side reactions. Methodological solutions include:

  • Systematic solvent screening (e.g., toluene vs. THF).
  • Kinetic studies (e.g., monitoring via in-situ FTIR).
  • Computational modeling (DFT calculations for transition-state analysis). Triangulating experimental and theoretical data clarifies mechanistic pathways .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-III) enhance structural validation of this compound derivatives?

  • SHELXL : Refines anisotropic displacement parameters and validates bond lengths/angles against crystallographic databases.
  • ORTEP-III : Generates thermal ellipsoid plots to visualize electron density and disorder.
  • Cross-validate results with PLATON or CheckCIF to flag outliers (e.g., unusual torsion angles) .

Q. What methodologies are recommended for studying the biological activity of this compound derivatives?

  • In vitro assays : Screen for enzyme inhibition (e.g., esterases) using fluorogenic substrates.
  • Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
  • SAR studies : Modify the ethoxy or ester group and correlate structural changes with activity.
  • Toxicity profiling : Use cell viability assays (e.g., MTT) to establish safe concentration ranges .

Q. How can systematic reviews address gaps in the literature on this compound applications?

Follow PRISMA guidelines:

  • Define a focused research question (e.g., "What are the catalytic applications of this compound in asymmetric synthesis?").
  • Search multiple databases (SciFinder, Reaxys) with controlled vocabulary (e.g., "α,β-unsaturated esters").
  • Use Covidence for screening and data extraction.
  • Meta-analysis tools (RevMan) quantify trends in reaction yields or selectivity .

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